3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester

Description

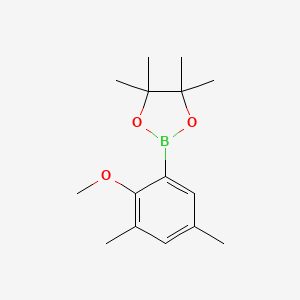

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with two methyl groups at the 3- and 5-positions and a methoxy group at the 2-position, bound to a pinacol (1,2-diol) ester (Figure 1). This substitution pattern confers unique electronic and steric properties, enhancing its stability and reactivity in organic transformations . Pinacol esters are preferred over free boronic acids due to their improved solubility in organic solvents and reduced susceptibility to protodeboronation .

Properties

IUPAC Name |

2-(2-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-8-11(2)13(17-7)12(9-10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGLXDRHDJRHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Boron source : Bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents).

-

Base : Potassium acetate (KOAc, 3 equivalents) to activate the diboron reagent.

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 80–100°C.

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester.

Optimization Considerations

-

Steric effects : The 3,5-dimethyl groups hinder catalyst accessibility, necessitating higher catalyst loadings (5 mol%).

-

Yield : Reported yields for analogous substrates range from 70% to 85%.

Pinacol Esterification of Boronic Acids

This two-step method involves synthesizing 3,5-dimethyl-2-methoxyphenylboronic acid followed by esterification with pinacol.

Boronic Acid Synthesis

Solvent-Free Esterification

-

Procedure : Mechanochemical grinding of 3,5-dimethyl-2-methoxyphenylboronic acid (1 equivalent) and pinacol (1.2 equivalents) for 15–30 minutes.

-

Advantages : Eliminates solvent use, achieving >90% conversion.

-

Purification : Recrystallization from hexane/ethyl acetate mixtures.

Transition Metal-Free Coupling with Pinacolborane

A magnesium-mediated approach avoids palladium catalysts, suitable for substrates sensitive to transition metals.

Reaction Setup

Key Observations

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Suzuki–Miyaura Coupling: This is the most common reaction involving 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base such as potassium fluoride or cesium fluoride.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Protodeboronation: Bases like potassium fluoride or cesium fluoride, often in the presence of a solvent like tetrahydrofuran.

Major Products:

Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: The corresponding phenol or alkane, depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of boronic acid pinacol esters, including 3,5-dimethyl-2-methoxyphenylboronic acid pinacol ester, is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds and synthesizing biaryl compounds. The compound serves as a boron source that can react with aryl halides to produce complex organic molecules.

Mechanochemical Synthesis

Recent advancements have highlighted the use of mechanochemical methods for synthesizing boronic acid esters. For instance, the grinding of boronic acids with pinacol under solvent-free conditions can yield high-purity esters efficiently . This method not only reduces solvent use but also enhances reaction rates and yields.

Medicinal Chemistry

Inhibitors of TGF-β1 and Activin A Signaling

this compound has been investigated for its potential as an inhibitor of TGF-β1 and activin A signaling pathways. These pathways are implicated in various diseases, including fibrosis and cancer. The ability to modulate these pathways makes this compound a candidate for developing therapeutic agents .

Anticancer Activity

Boronic acids have shown promise in anticancer drug development due to their ability to inhibit proteasomes. The pinacol esters can be modified to enhance their selectivity and potency against specific cancer cell lines, making them valuable in targeted cancer therapies.

Materials Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functionalized polymers and materials. Its reactivity allows for the incorporation into polymer matrices, enhancing properties such as conductivity or mechanical strength. For example, it can be used to create conductive polymers through cross-linking reactions that improve electronic properties.

Case Studies

Mechanism of Action

Suzuki–Miyaura Coupling: The mechanism involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Molecular Targets and Pathways: The primary target is the palladium catalyst, which facilitates the formation of the carbon-carbon bond through a series of redox reactions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the physical properties, solubility, and reactivity of boronic acid pinacol esters. Table 1 summarizes key compounds and their substituent-driven characteristics.

Table 1: Substituent Effects on Selected Boronic Acid Pinacol Esters

Key Observations :

Solubility in Organic Solvents

Solubility is critical for reaction efficiency. systematically compared phenylboronic acid derivatives (Table 2).

Table 2: Solubility Trends in Common Solvents (mg/mL)

| Compound | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|---|

| Phenylboronic acid | Moderate | High | High | High | Very Low |

| Phenylboronic acid pinacol ester | High | Moderate | Moderate | Moderate | Low |

| This compound* | High (est.) | High (est.) | High (est.) | Moderate (est.) | Low (est.) |

*Estimated based on structural similarity to phenylboronic acid pinacol ester.

Key Findings :

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Suzuki reactions depend on the electronic nature of the boronic ester. Electron-rich derivatives like this compound facilitate faster transmetalation due to increased nucleophilicity at the boron center . In contrast, electron-deficient esters (e.g., 3,5-bis(methoxycarbonyl) derivative ) require harsher conditions (e.g., elevated temperatures, stronger bases) but are less prone to side reactions like homocoupling.

Example :

Spectroscopic Characterization

1H and 13C NMR are pivotal for structural confirmation. Pinacol esters consistently show:

Biological Activity

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is primarily recognized for its role in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is pivotal in synthesizing complex organic molecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C13H17B O3

- Molecular Weight : 233.09 g/mol

- Structure : The compound features a boronic acid moiety that can interact with various biological targets.

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to act as a molecular probe in biochemical assays. The boron atom can interact with enzymes and receptors, modulating their activity and influencing metabolic pathways.

1. Enzyme Inhibition

Research has indicated that boronic acids can serve as inhibitors for serine proteases and other enzymes due to their ability to mimic the transition state of the substrate. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against certain proteases involved in disease processes such as cancer and inflammation.

2. Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.

3. Interaction with Biological Targets

The compound has been studied for its interactions with various biological targets:

- Kinases : Some studies suggest that it may inhibit specific kinases involved in tumor growth.

- Receptors : Its ability to bind to receptor sites can influence downstream signaling cascades critical for cellular functions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of boronic acid derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values demonstrating its potency compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition Mechanism

In another investigation, the compound was evaluated for its inhibitory effects on serine proteases. The study provided kinetic data showing that the compound binds competitively to the active site of the enzyme, leading to a decrease in enzymatic activity .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-2-methoxyphenylboronic acid pinacol ester, and how do their efficiencies compare?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or decarboxylative borylation. A photoredox method using visible light enables metal-free borylation of carboxylic acid derivatives, producing pinacol boronic esters in moderate-to-high yields (e.g., 60–85%) without catalysts . Traditional methods may require palladium catalysts and higher temperatures. Comparative studies suggest the photoinduced method offers better functional group tolerance but may require optimization for sterically hindered substrates.

Q. How does the solubility profile of this boronic ester influence reaction design and purification?

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester dissolves readily in chloroform, acetone, and ethers, with solubility exceeding 50 mg/mL in chloroform . This property facilitates homogeneous reaction conditions and simplifies purification via column chromatography or recrystallization. Solvent selection (e.g., chloroform for high solubility) should align with reaction compatibility.

Q. What analytical techniques are recommended for characterizing and quantifying this compound?

- UV-Vis Spectroscopy : Monitoring reactions (e.g., oxidative decomposition with H₂O₂) via absorbance shifts (e.g., loss of λmax at 290 nm and emergence of peaks at 405 nm) .

- NMR Spectroscopy : <sup>11</sup>B NMR (δ ~30 ppm for boronic esters) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation.

- GC/Titration : Purity assessment (≥98% by GC) .

Q. What precautions are necessary for handling and storage?

Store under inert atmosphere (N₂/Ar) at 4–8°C to prevent hydrolysis . Use moisture-free solvents and gloveboxes for air-sensitive reactions. Hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335); PPE (gloves, goggles) and fume hoods are mandatory .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., methyl, methoxy) impact Suzuki-Miyaura coupling efficiency?

The 3,5-dimethyl and 2-methoxy groups introduce steric hindrance, potentially slowing transmetalation steps. Comparative studies on analogous compounds (e.g., 4-chloro-2,3-difluoro-5-methoxyphenylboronic ester) show that electron-withdrawing groups (Cl, F) enhance electrophilicity, accelerating oxidative addition with aryl halides . However, bulky substituents may require optimized ligands (e.g., SPhos) to maintain catalytic activity .

Q. What mechanisms govern the stability of this boronic ester under oxidative or aqueous conditions?

Boronic esters hydrolyze in aqueous media, but the pinacol group enhances stability. Kinetic studies on similar esters reveal H₂O₂-induced decomposition via oxidation of the boronate to phenol derivatives, with rate constants dependent on pH and substituent electronics . Decomposition pathways may involve radical intermediates, as observed in photoredox borylation .

Q. How do solvent polarity and coordinating ability affect cross-coupling reaction outcomes?

Polar aprotic solvents (e.g., DMF, THF) improve Pd catalyst solubility but may compete with the boronic ester for coordination. Non-polar solvents (e.g., toluene) favor transmetalation but reduce reaction rates. For example, chloroform’s moderate polarity balances solubility and ligand accessibility, as demonstrated in analogous arylboronates .

Q. What strategies mitigate protodeboronation during catalytic cycles?

Protodeboronation is minimized by:

Q. How can computational modeling predict reactivity trends for this compound in cross-coupling reactions?

Density functional theory (DFT) calculations assess transition-state energies for oxidative addition and transmetalation. For example, electron-deficient aryl halides show lower activation barriers with electron-rich boronic esters. Substituent effects (e.g., methyl vs. methoxy) are modeled via Hammett parameters to predict regioselectivity .

Q. What are the decomposition byproducts under thermal or photolytic conditions?

Thermal degradation (≥100°C) may yield phenolic derivatives via B-O bond cleavage. Photolysis under UV light generates boryl radicals, leading to dimerization or side reactions with solvents (e.g., H-abstraction from THF) . LC-MS and GC-MS are critical for identifying degradation products.

Methodological Recommendations

- Synthetic Optimization : Screen photoredox conditions (e.g., Ir(ppy)₃, blue LEDs) for metal-free borylation .

- Purification : Use silica gel chromatography with hexane/EtOAc gradients, leveraging the ester’s hydrophobic nature .

- Reaction Monitoring : Track boronate conversion via <sup>11</sup>B NMR or UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.